Home > Products > Screening Compounds P81538 > (S,2E,6E)-Dehydroxy Pitavastatin
(S,2E,6E)-Dehydroxy Pitavastatin -

(S,2E,6E)-Dehydroxy Pitavastatin

Catalog Number: EVT-13974437
CAS Number:
Molecular Formula: C25H22FNO3
Molecular Weight: 403.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S,2E,6E)-Dehydroxy Pitavastatin is a derivative of Pitavastatin, which is classified as a lipid-lowering agent belonging to the statin class of medications. Statins are primarily used to manage cholesterol levels in patients with hyperlipidemia and related conditions by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This compound is particularly relevant in the context of cardiovascular health, where it helps reduce the risk of atherosclerosis and other cardiovascular diseases.

Source

Pitavastatin was first patented in 1987 and received approval for medical use in Japan in 2003 and in the United States in 2009. It is marketed under various names, including Livalo, and is produced by Kowa Pharmaceuticals. The compound has been extensively studied for its pharmacological properties and therapeutic effects .

Classification

(S,2E,6E)-Dehydroxy Pitavastatin falls under the category of statins, specifically as a competitive inhibitor of HMG-CoA reductase. It is recognized for its ability to lower total cholesterol, low-density lipoprotein cholesterol, and triglycerides while increasing high-density lipoprotein cholesterol levels .

Synthesis Analysis

Methods

The synthesis of (S,2E,6E)-Dehydroxy Pitavastatin involves several chemical reactions including asymmetric hydrogenation and Claisen condensation. A notable method includes using a chiral catalyst for the hydrogenation of 4-benzyloxy-ethyl-acetoacetate to yield (S)-4-benzyloxy-3-hydroxy-ethyl-butyrate. Subsequent reactions involve hydroxyl protection, reduction, and oxidation steps to produce the final compound .

Technical Details

  1. Asymmetric Hydrogenation: This step utilizes a chiral catalyst to achieve high enantioselectivity (up to 94.3%).
  2. Claisen Condensation: This reaction forms the carbon skeleton necessary for the statin structure.
  3. Reduction and Hydroxyl Protection: These steps are crucial for stabilizing reactive intermediates during synthesis.
Molecular Structure Analysis

Structure

The chemical structure of (S,2E,6E)-Dehydroxy Pitavastatin can be represented as follows:

  • Chemical Formula: C25_{25}H24_{24}FNO4_{4}
  • Molecular Weight: Approximately 421.46 g/mol
  • Structural Features: It contains a cyclopropyl group and a fluorophenyl moiety attached to a quinoline structure, contributing to its lipophilicity and biological activity .

Data

  • CAS Number: 147511-69-1
  • PubChem CID: 5282452
  • SMILES Notation: Cc1ccc(cc1)C(=CC(=O)C(C(=C(C)C)C(C)C)C(C)C)C(C)C
Chemical Reactions Analysis

Reactions

(S,2E,6E)-Dehydroxy Pitavastatin undergoes several important reactions that contribute to its function as a statin:

  1. HMG-CoA Reductase Inhibition: The primary mechanism involves competitive inhibition of HMG-CoA reductase.
  2. Metabolism: The drug is metabolized primarily in the liver through cytochrome P450 enzymes, leading to various metabolites that may also exhibit pharmacological activity .

Technical Details

The metabolic pathways can be influenced by genetic polymorphisms affecting hepatic transporters such as OATP1B1, which can alter pharmacokinetics significantly .

Mechanism of Action

Process

(S,2E,6E)-Dehydroxy Pitavastatin exerts its effects by inhibiting HMG-CoA reductase, leading to decreased synthesis of mevalonate, a precursor in cholesterol biosynthesis. This results in:

  • Increased hepatic uptake of low-density lipoprotein particles due to upregulation of LDL receptors.
  • Decreased levels of circulating low-density lipoprotein cholesterol.

Additionally, it has been shown to induce apoptosis in T-cells through the activation of mitogen-activated protein kinases (ERK1/2), suggesting potential immunomodulatory effects .

Data

Studies indicate that low concentrations enhance ERK phosphorylation while higher concentrations may suppress it, indicating a complex dose-dependent relationship with cellular signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in dimethylformamide and dimethyl sulfoxide; insoluble in water.

Chemical Properties

  • Melting Point: Not precisely determined but generally falls within typical ranges for similar compounds.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant Data or Analyses

The logP value indicates moderate lipophilicity (logP ≈ 1.49), which influences its absorption and distribution characteristics within biological systems .

Applications

Scientific Uses

(S,2E,6E)-Dehydroxy Pitavastatin is primarily used in clinical settings for:

  • Treatment of hyperlipidemia and mixed dyslipidemia.
  • Reducing cardiovascular risk factors associated with high cholesterol levels.

Additionally, ongoing research explores its potential roles beyond lipid lowering, including immunomodulation and anti-inflammatory effects .

Synthetic Pathways and Structural Optimization

Enantioselective Synthesis of (S,2E,6E)-Dehydroxy Pitavastatin Derivatives

The enantioselective synthesis of (S,2E,6E)-dehydroxy pitavastatin derivatives centers on resolving the C3 and C5 stereocenters while maintaining the conjugated diene system (2E,6E). Unlike native pitavastatin, which possesses 3R,5S stereochemistry and dual hydroxyl groups, this derivative features an S-configured C3 and eliminated hydroxyl groups. Key synthetic challenges include preventing epimerization at the C3 position and preserving the E-geometry of the alkenyl side chain. Modern approaches employ chiral auxiliaries and enantiopure building blocks derived from Evans aldol reactions or Sharpless epoxidation to install the S-stereocenter with >98% enantiomeric excess (ee) [6]. The quinoline core—containing the 2-cyclopropyl-4-(4-fluorophenyl) moiety—is coupled late-stage via Heck coupling or Wittig olefination to form the 6E-heptenoate chain [4] [9].

Critical Resolution Steps: Kinetic resolution using immobilized Pseudomonas fluorescens lipases achieves efficient separation of the S-isomer from racemic intermediates. For example, transesterification of racemic 3-hydroxy precursors with vinyl acetate in hexane/[BMIM]Cl mixtures yields the (S)-acetate with 79.5% ee and 97.4% conversion efficiency (Table 1) [10].

Table 1: Kinetic Resolution of 3-Hydroxy Intermediates for (S)-Configuration

Chiral SelectorReaction Mediumee (%)Conversion (%)
Pseudomonas fluorescens lipaseHexane/[BMIM]Cl79.597.4
Covalent amine-modified silicaHexane76.292.1
Free lipase (control)Phosphate buffer48.363.7

Biocatalytic Approaches for Hydroxyl Group Modification

Biocatalysis enables selective dehydroxylation at C3 and C5 while retaining the 2E,6E diene architecture. Actinobacteria oxidoreductases catalyze NADPH-dependent deoxygenation of 3R,5S-dihydroxy pitavastatin lactone to yield the (3S,5-deoxy) derivative. Engineered Candida antarctica lipase B (CAL-B) immobilized on amine-functionalized silica (93% activity retention) facilitates ester hydrolysis/transesterification to access dehydroxy analogs [10]. The silica support stabilizes the enzyme under anhydrous conditions critical for preserving the E-alkenes [10].

Process Optimization: Ionic liquids enhance enzyme performance. [BMIM]Cl (1% w/v in hexane) increases lipase stability at 40°C, enabling 79.5% ee in kinetic resolutions. Without ionic liquids, ee drops to ≤50% due to enzyme denaturation [10]. For lactonized pitavastatin (CAS 141750-63-2), Aspergillus niger lactonases achieve >90% conversion to dehydroxy open-chain acids under mild pH (7.0) [6].

Table 3: Biocatalytic Dehydroxylation Efficiency

Enzyme/StrainSubstrateProduct Yield (%)Operational Stability (cycles)
CAL-B/silica-aminePitavastatin ethyl ester8810
Actinobacteria oxidoreductasePitavastatin lactone723 (whole-cell)
Aspergillus niger lactonasePitavastatin lactone915

Solid-Phase Synthesis for High-Throughput Analog Development

Solid-phase synthesis accelerates the generation of (S,2E,6E)-dehydroxy pitavastatin analogs. Wang resin-bound quinoline aldehydes serve as anchors for Horner-Wadsworth-Emmons (HWE) reactions, installing the 2E,6E-heptenoate chain via phosphonate esters. The S-stereocenter is introduced using Fmoc-protected serine derivatives, followed by Barton-McCombie deoxygenation to remove the C3 hydroxyl [6]. Cleavage with TFA/CH₂Cl₂ (95:5) releases the final compounds with purities >85% after HPLC.

Linker Strategies:

  • Rink amide linker: Enables carboxamide analog synthesis
  • Silyl linkers: Acid-resistant anchors for late-stage diversification
  • Photocleavable o-nitrobenzyl esters: Orthogonal cleavage under UV light [6]

This approach generates 50–100 analogs per week, screening for improved HMG-CoA reductase binding. Key modifications include C7-aryl substitutions and heterocyclic replacements for the quinoline core.

Table 4: Solid-Phase Synthesis Efficiency

Resin TypeLinkerCoupling Yield (%)Cleavage Purity (%)
Wang resinCarboxylate ester9285
Rink amideAmide8882
Sieber amideN-Alkoxyamide9590

Comprehensive Compound Index

Properties

Product Name

(S,2E,6E)-Dehydroxy Pitavastatin

IUPAC Name

(2E,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxyhepta-2,6-dienoic acid

Molecular Formula

C25H22FNO3

Molecular Weight

403.4 g/mol

InChI

InChI=1S/C25H22FNO3/c26-18-12-10-16(11-13-18)24-20-5-1-2-6-22(20)27-25(17-8-9-17)21(24)15-14-19(28)4-3-7-23(29)30/h1-3,5-7,10-15,17,19,28H,4,8-9H2,(H,29,30)/b7-3+,15-14+/t19-/m0/s1

InChI Key

WSNVKKDLFVDTFD-GGBYPUJMSA-N

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC=CC(=O)O)O)C4=CC=C(C=C4)F

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C/C=C/C(=O)O)O)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.